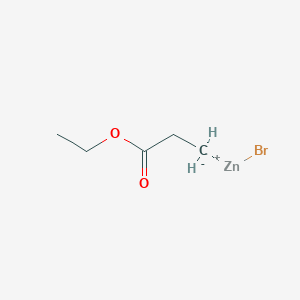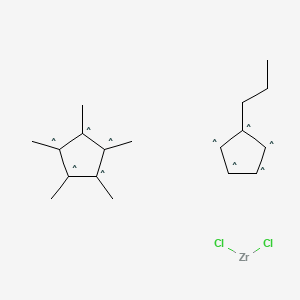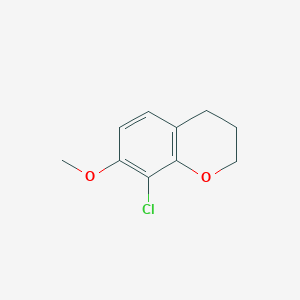
3-Ethoxy-3-oxopropylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3-oxopropylzinc bromide is a useful research compound. Its molecular formula is C5H9BrO2Zn and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibitors : Pyridazinium-based ionic liquids, similar in structure to 3-Ethoxy-3-oxopropylzinc bromide, have been found effective as corrosion inhibitors for carbon steel in acidic mediums. These inhibitors, such as 1-(6-ethoxy-6-oxohexyl)pyridazin-1-ium bromide, show significant inhibition efficiency, suggesting potential applications for this compound in corrosion inhibition (El-hajjaji et al., 2018).
Synthesis of Novel Compounds : Compounds like 1-ethoxy-1-oxophosphindolin-3-one have been used in the synthesis of new compounds, demonstrating potential for this compound in similar synthetic applications (Vollbrecht et al., 1997).
Antitumor Agents : Analogues of compounds like 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have shown potent antiproliferative activities against tumor cell lines, suggesting a possible role for this compound in antitumor research (Yin et al., 2013).
Electrosynthesis : Similar organometallic compounds, such as 3-thienylzinc bromide, have been synthesized under mild conditions via electrosynthesis. This suggests potential for electrosynthetic applications of this compound (Gosmini et al., 1997).
Stereo- and Regioselective Synthesis : The reaction of diethoxyphosphoryldifluoromethylzinc bromide with cyclohex-2-enyl-1-phosphates, for instance, is a method for introducing difluoromethylenephosphonate units to cyclic arrays in a stereo- and regioselective manner. This suggests potential for this compound in similar chemical synthesis applications (Yokomatsu et al., 2003).
Mechanism of Action
Target of Action
3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .
Mode of Action
The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The synthesis of γ-keto esters from aryl chlorides .
- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethoxy-3-oxopropylzinc bromide can be achieved through the reaction of ethylmagnesium bromide with ethyl acetoacetate followed by transmetalation with zinc bromide.", "Starting Materials": [ "Ethylmagnesium bromide", "Ethyl acetoacetate", "Zinc bromide" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethyl acetoacetate to the ethylmagnesium bromide solution and stirring for several hours to allow for the reaction to occur.", "Step 3: Transmetalation of the resulting magnesium acetoacetate with zinc bromide to form 3-Ethoxy-3-oxopropylzinc bromide." ] } | |
CAS No. |
193065-68-8 |
Molecular Formula |
C5H9BrO2Zn |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl propanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
APPDFGHVJHZDKS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
Canonical SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)
